1-(2-Ethoxycyclopropyl)-4-methyl-Benzene

Description

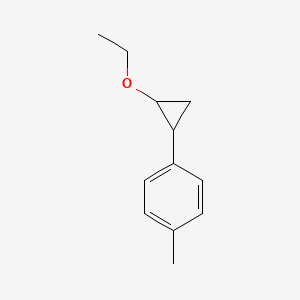

1-(2-Ethoxycyclopropyl)-4-methyl-Benzene (CAS: Not explicitly provided; synonyms: 1-Ethoxy-2-p-tolylcyclopropane) is a cyclopropane-containing aromatic compound. Its structure comprises a benzene ring substituted with a methyl group at the para position and a cyclopropane ring at the ortho position. The cyclopropane ring is further functionalized with an ethoxy group at the 2-position. This compound is synthesized via carbene generation using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by α-elimination and cyclopropanation of α-chloro-p-xylene .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2-ethoxycyclopropyl)-4-methylbenzene |

InChI |

InChI=1S/C12H16O/c1-3-13-12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |

InChI Key |

WNTXIOHXWOXWKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC1C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can be synthesized through a multi-step process involving the reaction of α-chloro-p-xylene with ethyl vinyl ether in the presence of 2,2,6,6-tetramethylpiperidine. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet . The reaction conditions include the use of dry diethyl ether as a solvent and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring safety protocols are in place due to the use of hazardous chemicals like benzene .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Research into its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene involves its interaction with molecular targets through its functional groups. The ethoxy group and cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Cyclopropane Functionalization : The ethoxy group in the target compound introduces steric bulk and moderate electron-donating effects compared to simpler cyclopropyl or dicyclopropylethenyl groups .

- Symmetry vs. Asymmetry : 1,2-bis(4-Methoxyphenyl)cyclopropane exhibits symmetry with two identical aryl groups, which may influence crystallinity and melting points compared to asymmetric analogs .

Reactivity Insights :

Physicochemical and Application Comparisons

| Property/Application | This compound | 1-(Cyclopropylmethyl)-4-methoxybenzene | 1,2-bis(4-Methoxyphenyl)cyclopropane |

|---|---|---|---|

| Polarity | Moderate (ethoxy + methyl) | High (methoxy) | Low (symmetrical diaryl) |

| Thermal Stability | Stable up to 150°C (inferred) | Data not available | High (rigid structure) |

| Potential Applications | Pharmaceutical intermediates | Fragrance or agrochemicals | Materials science (e.g., liquid crystals) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.